

Application Notes: In Vivo Distribution of DSPE-PEG1000-YIGSR Imaging Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488

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Introduction

These application notes provide a comprehensive overview and detailed protocols for imaging the in vivo distribution of liposomes functionalized with the YIGSR peptide, specifically **DSPE-PEG1000-YIGSR**. The YIGSR peptide, a sequence derived from the laminin β 1 chain, is a ligand for the 67 kDa laminin receptor (LAMR), which is often overexpressed on the surface of various cell types, including endothelial and tumor cells.[1] By incorporating **DSPE-PEG1000-YIGSR** into liposomes, these nanocarriers can be targeted to tissues expressing LAMR, making them promising vehicles for targeted drug delivery and diagnostic imaging. The polyethylene glycol (PEG) linker (PEG1000) serves to prolong the circulation time of the liposomes by reducing uptake by the reticuloendothelial system (RES).

Principle of a YIGSR-Targeted Imaging Agent

The targeting strategy relies on the specific interaction between the YIGSR peptide on the liposome surface and the laminin receptor on target cells. Upon intravenous administration, the PEGylated liposomes circulate in the bloodstream. The YIGSR moiety facilitates binding to and subsequent internalization by LAMR-expressing cells. By labeling the liposomes with a fluorescent dye or a radionuclide, their accumulation in target tissues can be visualized and quantified in vivo using imaging modalities such as fluorescence imaging or single-photon emission computed tomography (SPECT)/positron emission tomography (PET).

Data Presentation: Quantitative Biodistribution

While specific quantitative in vivo biodistribution data for **DSPE-PEG1000-YIGSR** liposomes is not readily available in the literature in a tabular format, the following table presents representative data from a study on radiolabeled peptide-functionalized nanoparticles to illustrate how such data is typically presented. The data shows the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection.

Table 1: Illustrative Biodistribution of Peptide-Targeted Nanoparticles in Mice (%ID/g)

Organ	1 h	4 h	24 h
Blood	15.2 ± 2.5	8.1 ± 1.8	1.5 ± 0.4
Heart	3.1 ± 0.6	2.5 ± 0.5	0.8 ± 0.2
Lungs	5.7 ± 1.1	4.2 ± 0.9	1.9 ± 0.5
Liver	18.9 ± 3.2	25.6 ± 4.1	22.3 ± 3.7
Spleen	10.5 ± 2.1	15.3 ± 2.9	18.1 ± 3.3
Kidneys	4.2 ± 0.8	3.1 ± 0.7	1.2 ± 0.3
Tumor	4.5 ± 0.9	7.8 ± 1.5	10.2 ± 2.1
Muscle	1.8 ± 0.4	1.2 ± 0.3	0.5 ± 0.1

Note: This table is a representative example based on typical findings for targeted nanoparticles and does not represent actual data for **DSPE-PEG1000-YIGSR**. Data is presented as mean ± standard deviation.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involved in the preparation and in vivo imaging of **DSPE-PEG1000-YIGSR** liposomes.

Protocol 1: Preparation and Characterization of DSPE-PEG1000-YIGSR Liposomes

1. Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000)
- **DSPE-PEG1000-YIGSR**
- Fluorescent lipid dye (e.g., DiD) or a chelator for radiolabeling (e.g., DOTA-DSPE)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Syringe filters (100 nm pore size)

2. Liposome Formulation (Thin-Film Hydration Method):

- In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG1000, and **DSPE-PEG1000-YIGSR** in chloroform at a desired molar ratio (e.g., 55:40:4:1). If preparing fluorescent liposomes, add the lipid dye at this stage.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).
- To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate filters with a 100 nm pore size using a mini-extruder.

3. Characterization:

- Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

- **Morphology:** Visualize the liposomes using transmission electron microscopy (TEM) to confirm their spherical shape and lamellarity.
- **Peptide Conjugation Efficiency:** Quantify the amount of YIGSR peptide on the liposome surface using a suitable assay, such as a bicinchoninic acid (BCA) protein assay after liposome lysis or by high-performance liquid chromatography (HPLC).

Protocol 2: In Vivo Imaging of DSPE-PEG1000-YIGSR Liposomes

1. Animal Models:

- Use appropriate animal models, such as nude mice bearing xenograft tumors known to overexpress the laminin receptor. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Probe Administration:

- Dilute the fluorescently or radiolabeled **DSPE-PEG1000-YIGSR** liposomes in sterile saline to the desired concentration.
- Administer the liposome suspension to the animals via intravenous injection (e.g., tail vein or retro-orbital injection) at a typical dose of 100-200 μL .

3. In Vivo Imaging:

- **Fluorescence Imaging:**
 - Anesthetize the animals at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection.
 - Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the chosen fluorescent dye.
 - Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to major organs and the tumor.

- SPECT/CT or PET/CT Imaging:
 - For radiolabeled liposomes, anesthetize the animals and perform SPECT/CT or PET/CT scans at desired time points.
 - The CT scan provides anatomical reference, while the SPECT or PET scan detects the gamma rays or positrons emitted from the radionuclide.
 - Reconstruct the images to visualize the 3D distribution of the liposomes.

Protocol 3: Ex Vivo Biodistribution and Validation

1. Tissue Harvesting:

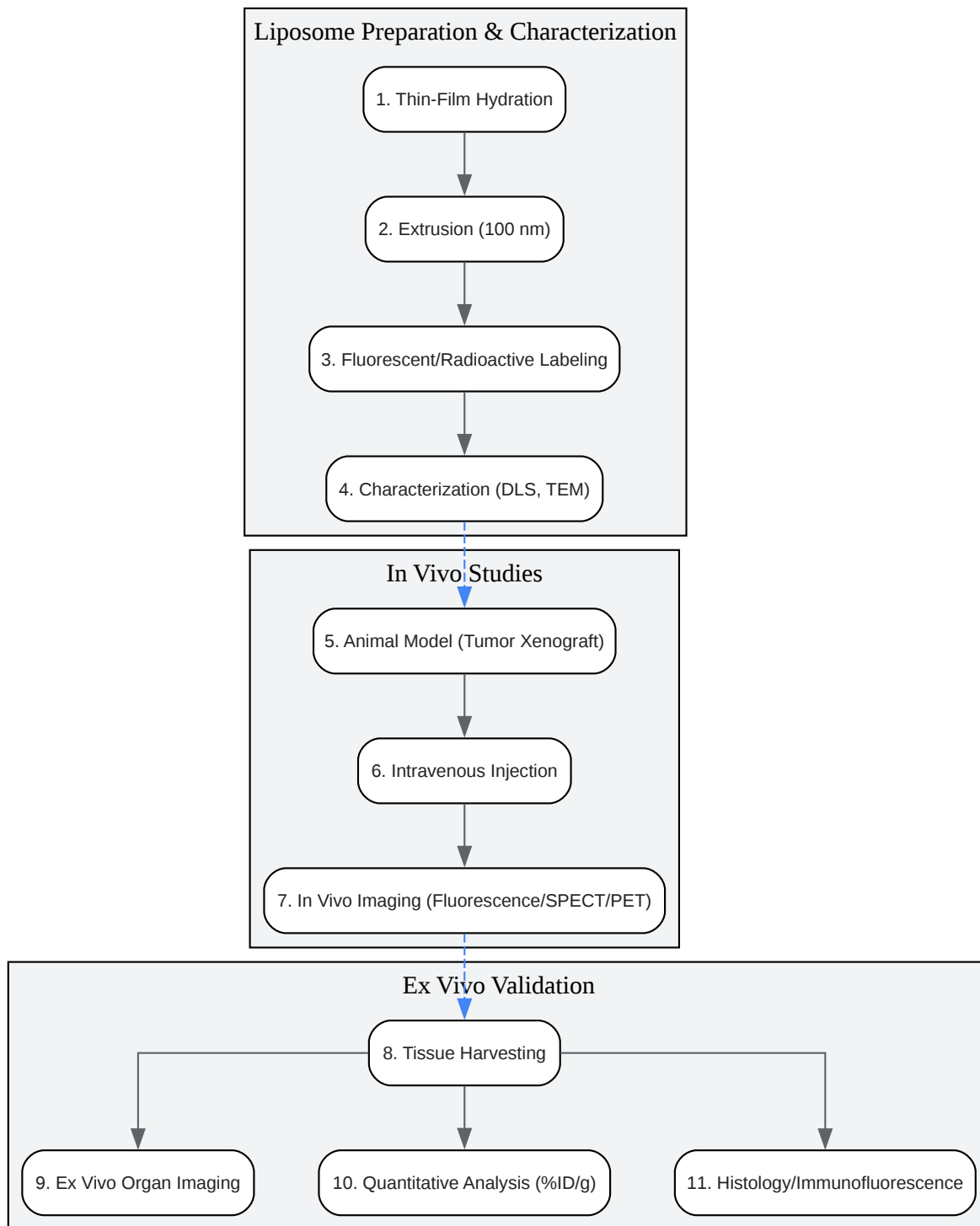
- At the final imaging time point, euthanize the animals according to approved protocols.
- Perfuse the animals with saline to remove blood from the organs.
- Dissect the major organs (liver, spleen, kidneys, lungs, heart), tumor, and muscle tissue.

2. Ex Vivo Analysis:

- Fluorescence Imaging:
 - Arrange the harvested organs in a petri dish and image them using the in vivo imaging system.
 - Quantify the fluorescence intensity per organ.
- Radioactivity Measurement:
 - Weigh each organ and measure the radioactivity using a gamma counter.
 - Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
- Histology:
 - Fix the tissues in formalin, embed in paraffin, and section for histological analysis.

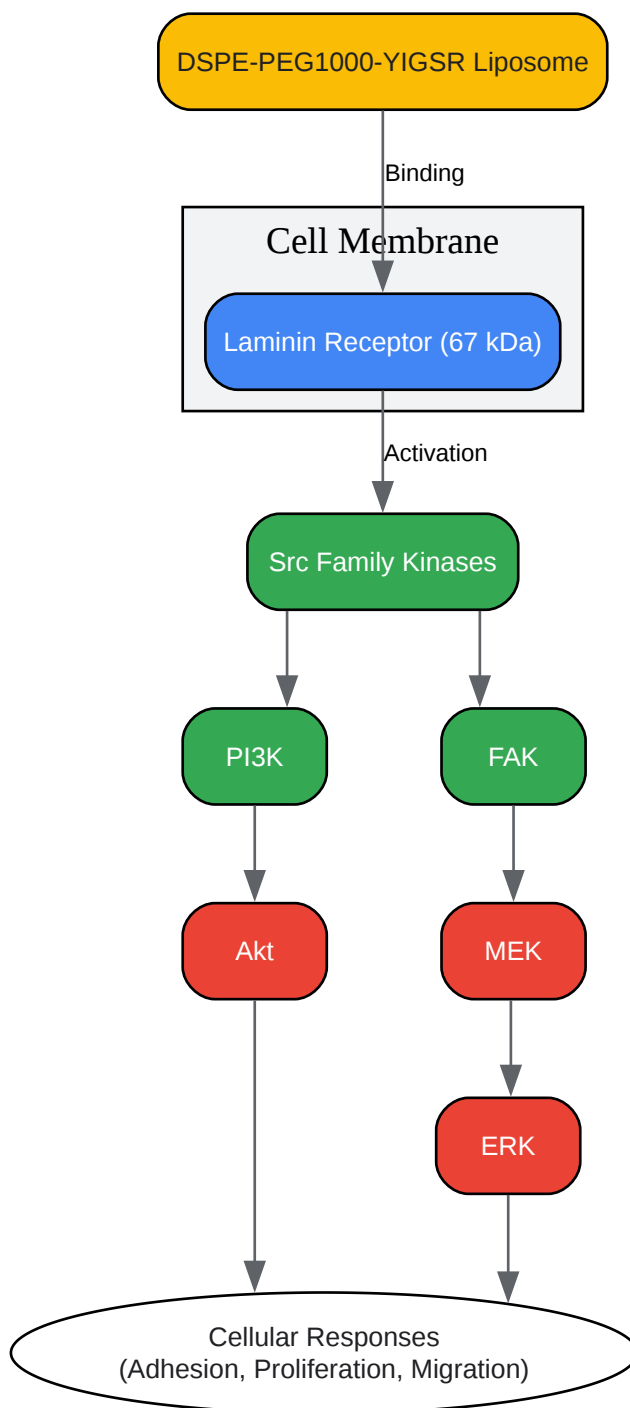
- Perform immunofluorescence staining for the laminin receptor to correlate liposome accumulation with receptor expression.

Visualizations



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Experimental workflow for in vivo imaging of **DSPE-PEG1000-YIGSR**.



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Putative signaling pathway of YIGSR-laminin receptor interaction.

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References

- 1. ijpsr.com [ijpsr.com]
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